4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide
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Overview
Description
4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)BENZENESULFONAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Sulfonamide formation: The pyrazole derivative can then be reacted with sulfonyl chlorides in the presence of a base to form the sulfonamide linkage.
Naphthalene derivative attachment: The final step involves the coupling of the sulfonamide with a naphthalene derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl and methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the pyrazole ring.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new sulfonamide derivatives with potential biological activity.
Biology
In biological research, this compound may be investigated for its antimicrobial properties, given the known activity of sulfonamides against various bacterial strains.
Medicine
Potential medicinal applications include the development of new drugs for the treatment of bacterial infections, inflammation, and other conditions where sulfonamides have shown efficacy.
Industry
In the industrial sector, the compound could be used in the synthesis of advanced materials, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)BENZENESULFONAMIDE would likely involve inhibition of key enzymes or receptors in microbial cells, similar to other sulfonamides. This could include inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used for its antibacterial properties.
Uniqueness
The unique structural features of 4-(4-ISOPROPYL-2,3-DIMETHYL-5-OXO-2,5-DIHYDRO-1H-PYRAZOL-1-YL)-N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)BENZENESULFONAMIDE, such as the presence of the naphthalene ring and the specific substitution pattern on the pyrazole ring, may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.
Properties
Molecular Formula |
C24H29N3O3S |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H29N3O3S/c1-16(2)23-17(3)26(4)27(24(23)28)19-12-14-20(15-13-19)31(29,30)25-22-11-7-9-18-8-5-6-10-21(18)22/h5-6,8,10,12-16,22,25H,7,9,11H2,1-4H3 |
InChI Key |
VTQSNYXYOAXVFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC4=CC=CC=C34)C(C)C |
Origin of Product |
United States |
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